Methyl 5-bromo-6-chloro-4-methylpyridine-3-carboxylate
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Overview
Description
Methyl 5-bromo-6-chloro-4-methylpyridine-3-carboxylate is a heterocyclic organic compound with a pyridine ring substituted with bromine, chlorine, and methyl groups, along with a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-6-chloro-4-methylpyridine-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 4-methylpyridine followed by esterification. The bromination and chlorination steps are carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid, or reduced to an alkane.
Ester Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
- Substituted pyridines, carboxylic acids, and alkanes depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-bromo-6-chloro-4-methylpyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activity and interactions with various enzymes and receptors.
Industrial Applications: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-6-chloro-4-methylpyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity through halogen bonding interactions.
Comparison with Similar Compounds
- Methyl 5-bromo-6-chloro-2-methylpyridine-3-carboxylate
- Methyl 5-bromo-4-methylpyridine-3-carboxylate
- Methyl 6-chloro-4-methylpyridine-3-carboxylate
Comparison: Methyl 5-bromo-6-chloro-4-methylpyridine-3-carboxylate is unique due to the specific positions of the bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both halogens at adjacent positions on the pyridine ring can lead to unique electronic and steric effects, making it a valuable compound for targeted synthesis and medicinal applications.
Properties
Molecular Formula |
C8H7BrClNO2 |
---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
methyl 5-bromo-6-chloro-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H7BrClNO2/c1-4-5(8(12)13-2)3-11-7(10)6(4)9/h3H,1-2H3 |
InChI Key |
NMJRMJNDDYFXQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1C(=O)OC)Cl)Br |
Origin of Product |
United States |
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